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Compound of Interest

Compound Name: Azido-PEG3-aldehyde

Cat. No.: B2667298 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Azido-PEG3-aldehyde, a versatile

heterobifunctional linker used in advanced bioconjugation applications. We will cover its core

physicochemical properties, detail its primary applications, and provide comprehensive

experimental protocols for its use in site-specific protein modification and the synthesis of

Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Azido-PEG3-aldehyde
The fundamental properties of Azido-PEG3-aldehyde are summarized in the table below.

These values are essential for calculating molar equivalents in reaction protocols and for

analytical characterization of the resulting conjugates.
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Property Value Citation(s)

Molecular Weight 231.25 g/mol [1][2]

Chemical Formula C₉H₁₇N₃O₄ [1]

IUPAC Name

3-[2-[2-(2-

azidoethoxy)ethoxy]ethoxy]pro

panal

[1]

CAS Number 1807530-10-4 [2]

Purity Typically >95%

Physical Form Liquid or Oil

Solubility
Soluble in DMSO, DMF, DCM,

THF, Acetonitrile

Introduction to a Versatile Bioconjugation Reagent
Azido-PEG3-aldehyde is a powerful chemical tool that serves as a bridge, covalently

connecting two different molecules. It is classified as a heterobifunctional linker because it

possesses two distinct reactive groups at either end of a polyethylene glycol (PEG) spacer:

An Aldehyde Group (-CHO): This functional group can react selectively with primary amines,

such as the N-terminus of a protein or the side chain of a lysine residue, through reductive

amination. It can also react with hydrazide or aminooxy groups to form stable hydrazone or

oxime linkages, respectively. This reactivity is particularly useful for targeting proteins that

have been genetically engineered to feature an "aldehyde tag," a unique aldehyde-bearing

formylglycine (fGly) residue, which allows for highly site-specific modification.

An Azide Group (-N₃): This group is a key component in "click chemistry." It does not react

with naturally occurring functional groups in biomolecules, making it a bio-orthogonal handle.

The azide group reacts efficiently and specifically with alkyne-functionalized molecules in

either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-

alkyne cycloaddition (SPAAC) to form a stable triazole ring.
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The central PEG3 (triethylene glycol) spacer is hydrophilic, which helps to improve the solubility

of the linker and the resulting conjugate in aqueous buffers, a critical feature for biological

applications.

Applications in Bioconjugation
The unique dual reactivity of Azido-PEG3-aldehyde makes it a valuable reagent in several

advanced bioconjugation strategies, most notably in the fields of targeted protein degradation

and site-specific protein labeling.

PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to

hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. A

PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits

an E3 ubiquitin ligase, and a linker that connects the two.

Azido-PEG3-aldehyde is an ideal linker for PROTAC synthesis. For example, the aldehyde

end can be conjugated to an amine-containing E3 ligase ligand, while the azide end can be

"clicked" onto an alkyne-modified ligand for the target protein, assembling the final

heterobifunctional PROTAC molecule. The PEG component of the linker is crucial for ensuring

proper spacing and orientation between the two ligands to facilitate the formation of a

productive ternary complex (E3 ligase-PROTAC-target protein).

Site-Specific Protein Labeling
Achieving site-specific modification of proteins is a major goal in bioconjugation, as it ensures a

homogeneous product with preserved protein function. One powerful method to achieve this is

through the use of a genetically encoded "aldehyde tag." In this technique, a target protein is

engineered to contain a specific peptide sequence (e.g., CxPxR) that is recognized by the

formylglycine-generating enzyme (FGE). FGE oxidizes the cysteine residue within this tag to a

unique formylglycine residue, which contains a reactive aldehyde group.

Azido-PEG3-aldehyde can then be used to specifically label this engineered protein. The

aldehyde end of the linker reacts with the formylglycine residue, attaching the linker to a

precise location on the protein. The now-exposed azide group serves as a handle for the
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subsequent attachment of various payloads—such as fluorescent dyes, biotin tags, or drug

molecules—via click chemistry.

Logical Workflow for Bioconjugation
The following diagram illustrates a typical two-stage workflow for the site-specific labeling of an

aldehyde-tagged protein using Azido-PEG3-aldehyde, followed by a CuAAC click chemistry

reaction to attach a payload.
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Workflow for Site-Specific Protein Labeling

Stage 1: Aldehyde Conjugation

Stage 2: Click Chemistry

Aldehyde-Tagged Protein

Genetically encoded fGly residue

Reductive Amination | NaBH₃CN

1. Schiff base formation

Azido-PEG3-aldehyde

Aldehyde + Azide groups

Azide-Functionalized Protein

Site-specific modification

2. Stable amine linkage

CuAAC Reaction | Cu(I), Ligand

Alkyne-Payload

e.g., Fluorophore, Biotin, Drug

Final Bioconjugate

Labeled Protein

Stable triazole linkage

Click to download full resolution via product page

Caption: A two-stage workflow for bioconjugation using Azido-PEG3-aldehyde.

Detailed Experimental Protocols
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The following are representative protocols for the two-stage bioconjugation process illustrated

above. These should be considered as starting points, and optimization may be necessary for

specific proteins and payloads.

Protocol 1: Conjugation of Azido-PEG3-aldehyde to an
Aldehyde-Tagged Protein
This protocol describes the reductive amination reaction between the aldehyde on a

formylglycine-containing protein and the aldehyde group of the linker is not the intended

reaction. The aldehyde on the linker is meant to react with an amine on a molecule. For an

aldehyde-tagged protein, a linker with a hydrazide or aminooxy group would be used.

Let's pivot to a more common use case: conjugating the aldehyde end of Azido-PEG3-
aldehyde to a primary amine on a protein (e.g., N-terminus or lysine side chain).

Materials:

Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.4)

Azido-PEG3-aldehyde

Sodium cyanoborohydride (NaBH₃CN)

Anhydrous DMSO or DMF

Reaction Buffer: 100 mM HEPES or PBS, pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 7.4

Desalting column or dialysis cassette for purification

Reagent Preparation:

Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the

Reaction Buffer.

Linker Stock Solution: Prepare a 100 mM stock solution of Azido-PEG3-aldehyde in

anhydrous DMSO.
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Reducing Agent Solution: Prepare a fresh 1 M stock solution of NaBH₃CN in water.

Reaction Procedure:

To the protein solution, add Azido-PEG3-aldehyde from the stock solution to achieve a 20-

to 50-fold molar excess over the protein. Mix gently.

Incubate the reaction for 60-90 minutes at room temperature to allow for the formation of the

initial Schiff base.

Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 50 mM.

This reduces the Schiff base to a stable secondary amine linkage.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

stirring.

(Optional) Quench any unreacted aldehyde groups by adding the Quenching Buffer to a final

concentration of 50 mM and incubating for 30 minutes.

Purification and Analysis:

Remove the excess linker and reducing agent by passing the reaction mixture through a

desalting column or by dialysis against the desired storage buffer.

Analyze the resulting azide-functionalized protein by SDS-PAGE to confirm conjugation (a

shift in molecular weight may be visible). Mass spectrometry (MALDI-TOF or ESI-MS) can be

used to confirm the mass of the conjugate and determine the efficiency of the labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified payload onto the azide-

functionalized protein from Protocol 1.

Materials:

Azide-functionalized protein (from Protocol 1)
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Alkyne-modified payload (e.g., alkyne-fluorophore)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

Anhydrous DMSO

Reaction Buffer: PBS, pH 7.4

Reagent Preparation:

Azide-Protein Solution: Adjust the concentration of the azide-functionalized protein to 1-5

mg/mL in Reaction Buffer.

Alkyne-Payload Stock Solution: Prepare a 10 mM stock solution of the alkyne-payload in

DMSO.

Catalyst Stock Solutions:

50 mM CuSO₄ in water.

Freshly prepared 100 mM sodium ascorbate in water.

10 mM TBTA ligand in DMSO.

Reaction Procedure:

In a reaction tube, combine the azide-protein solution and the alkyne-payload stock solution.

A 5- to 10-fold molar excess of the alkyne-payload over the protein is a good starting point.

Add the TBTA ligand solution to the reaction mixture to a final concentration of 100-200 µM.

Mix gently.

Add the CuSO₄ solution to a final concentration of 1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 2-5 mM. Mix gently.

Incubate the reaction for 1-4 hours at room temperature, protected from light if using a

fluorescent payload.

Purification and Analysis:

Purify the final bioconjugate using a desalting column, dialysis, or size-exclusion

chromatography to remove the copper catalyst, excess payload, and other small molecules.

Analyze the final product by SDS-PAGE. If a fluorescent payload was used, the gel can be

imaged to confirm successful conjugation. Mass spectrometry can be used to verify the final

mass of the labeled protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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